

# **Enecadin Hydrochloride: A Technical Analysis of Discontinued Clinical Trials for Neuroprotection**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Enecadin hydrochloride (formerly NS-7) is a novel small molecule that showed initial promise as a neuroprotective agent for acute ischemic stroke. Developed by Nippon Shinyaku, its mechanism of action involves the blockage of voltage-gated sodium and calcium channels, key mediators in the excitotoxic cascade following cerebral ischemia. Despite encouraging preclinical data demonstrating significant reductions in infarct volume and improvements in neurological deficits in animal models, the clinical development of Enecadin hydrochloride was ultimately discontinued. This technical guide provides a comprehensive overview of the available information on the discontinued clinical trials of Enecadin hydrochloride, including a summary of its preclinical data, proposed mechanism of action, and the limited details of its terminated Phase II clinical trial. The document aims to serve as a valuable resource for researchers and drug development professionals in the field of neuroprotection and stroke therapeutics.

### Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, and inflammation, which ultimately lead to neuronal death in the ischemic penumbra.



**Enecadin hydrochloride** was developed to intervene in this cascade by targeting key ion channels involved in the initial stages of ischemic neuronal injury.

### **Mechanism of Action**

**Enecadin hydrochloride** functions as a blocker of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[1] In the context of ischemic stroke, excessive glutamate release leads to the overactivation of postsynaptic receptors, causing a massive influx of sodium (Na+) and calcium (Ca2+) ions. This ionic imbalance triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species, culminating in neuronal cell death. By blocking VGSCs and VGCCs, **Enecadin hydrochloride** was hypothesized to attenuate this pathological ion influx, thereby preserving neuronal integrity in the ischemic penumbra.

### **Signaling Pathway**

The proposed neuroprotective mechanism of **Enecadin hydrochloride** is depicted in the signaling pathway diagram below.





Click to download full resolution via product page

Proposed neuroprotective mechanism of **Enecadin hydrochloride**.

## **Preclinical Studies**

Multiple preclinical studies in rodent models of focal cerebral ischemia demonstrated the neuroprotective efficacy of **Enecadin hydrochloride**.

## **Quantitative Data from Preclinical Studies**

The following table summarizes the key quantitative findings from preclinical investigations of **Enecadin hydrochloride** in a rat model of transient middle cerebral artery occlusion (MCAO).



| Study<br>Parameter                                                       | Vehicle<br>Control | Enecadin HCl<br>(NS-7) | %<br>Reduction/Imp<br>rovement | Reference |
|--------------------------------------------------------------------------|--------------------|------------------------|--------------------------------|-----------|
| Cortical<br>Infarction Volume<br>(mm³)                                   | [1]                |                        |                                |           |
| - Treatment at<br>Ischemia Onset                                         | 214 ± 64           | 128 ± 74               | 40.2%                          | [1]       |
| - Treatment at 30<br>min post-<br>ischemia                               | 225 ± 12           | 155 ± 48               | 31.1%                          | [1]       |
| - Treatment at 60<br>min post-<br>ischemia                               | 225 ± 48           | 160 ± 54               | 28.9%                          | [1]       |
| - Treatment at<br>120 min post-<br>ischemia                              | 223 ± 38           | 176 ± 43               | 21.1%                          | [1]       |
| Infarct Volume<br>(dose-<br>dependent,<br>single bolus at<br>MCAO onset) | [2]                |                        |                                |           |
| - 0.03125 mg/kg                                                          | N/A                | N/A                    | Dose-dependent reduction       | [2]       |
| - 0.25 mg/kg                                                             | N/A                | N/A                    | Dose-dependent reduction       | [2]       |
| Neurological Deficit Score (improvement at 48h reperfusion)              | [1]                |                        |                                |           |
| - Hemiparesis                                                            | Control            | Significantly improved | N/A                            | [1]       |



## Foundational & Exploratory

Check Availability & Pricing

| P. C. C. | - Abnormal<br>Posture | Control | Significantly improved | N/A | [1] |
|----------|-----------------------|---------|------------------------|-----|-----|
|----------|-----------------------|---------|------------------------|-----|-----|

Data are presented as mean  $\pm$  SD where available.

## **Experimental Protocols (Based on Published Literature)**

The following provides a generalized experimental workflow for the preclinical evaluation of **Enecadin hydrochloride** based on published studies.[2][1]





Click to download full resolution via product page

Generalized experimental workflow for preclinical stroke studies.



#### Methodology Details:

- Animal Model: Studies typically utilized adult male Sprague-Dawley rats.
- Ischemia Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a duration of 120 minutes.
- Drug Administration: **Enecadin hydrochloride** or a saline vehicle was administered as a single intravenous bolus at various time points relative to the onset of ischemia.
- Outcome Measures:
  - Neurological Deficit Scoring: Neurological function was assessed at 48 hours postreperfusion, evaluating parameters such as hemiparesis and abnormal posture.
  - Infarct Volume Measurement: At the study endpoint, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the ischemic infarct volume.

#### **Discontinued Clinical Trial: NCT00331721**

**Enecadin hydrochloride** advanced to a Phase II clinical trial for the treatment of acute ischemic stroke. However, this trial was terminated, and the development of the drug was subsequently discontinued.

## **Trial Design and Status**

The table below summarizes the key details of the NCT00331721 trial.

| Identifier      | Phase    | Status     | Condition                   | Interventio<br>n                          | Primary<br>Outcome | Enrollment<br>(Anticipate<br>d) |
|-----------------|----------|------------|-----------------------------|-------------------------------------------|--------------------|---------------------------------|
| NCT00331<br>721 | Phase II | Terminated | Acute<br>Ischemic<br>Stroke | Enecadin<br>hydrochlori<br>de,<br>Placebo | Tolerability       | 100                             |



#### **Reason for Discontinuation**

The specific reasons for the termination of the NCT00331721 trial have not been publicly disclosed in detail. Clinical trial terminations can occur for a variety of reasons, including but not limited to lack of efficacy, safety concerns, or strategic business decisions. Without access to the complete clinical trial data, the precise rationale for discontinuing the development of **Enecadin hydrochloride** remains speculative.

## **Discussion and Future Perspectives**

The discontinuation of **Enecadin hydrochloride**'s clinical development, despite promising preclinical findings, highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. The "bench-to-bedside" failure is a common theme in the field of stroke therapeutics and underscores the need for more predictive preclinical models and a deeper understanding of the complex pathophysiology of human stroke.

Several factors could have contributed to the translational failure of **Enecadin hydrochloride**, including:

- Different Pathophysiology: The underlying mechanisms of ischemic injury in human stroke patients, who often have multiple comorbidities, may be more complex than those in young, healthy animal models.
- Therapeutic Time Window: The optimal time for administering a neuroprotective agent after stroke onset is narrow and may be difficult to achieve in a real-world clinical setting.
- Dosage and Pharmacokinetics: The effective dose and pharmacokinetic profile of Enecadin hydrochloride in humans may have differed significantly from what was observed in animal models.
- Clinical Trial Design: The design of the Phase II trial, including patient selection criteria and outcome measures, may not have been optimal to demonstrate a therapeutic benefit.

#### Conclusion

**Enecadin hydrochloride** represented a rational therapeutic approach to neuroprotection in acute ischemic stroke by targeting the excitotoxic cascade through the blockade of voltage-



gated sodium and calcium channels. While preclinical studies provided a strong rationale for its clinical investigation, the development program was ultimately halted. The lack of publicly available data from the terminated Phase II trial makes a definitive conclusion on its potential efficacy and safety in humans impossible. The story of **Enecadin hydrochloride** serves as a critical case study for the scientific community, emphasizing the persistent hurdles in the development of effective neuroprotective drugs for stroke and the importance of rigorous and transparent clinical investigation.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It should not be considered as medical advice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Neuroprotective effect of NS-7, a novel Na+ and Ca2+ channel blocker, in a focal ischemic model in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebroprotective action of a Na+/Ca2+ channel blocker NS-7. I. Effect on the cerebral infarction and edema at the acute stage of permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enecadin Hydrochloride: A Technical Analysis of Discontinued Clinical Trials for Neuroprotection]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1245387#discontinued-clinical-trials-of-enecadin-hydrochloride]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com